2-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone
Description
2-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone is a heterocyclic compound that features a quinazolinone core structure with a thienyl substituent. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Properties
IUPAC Name |
2-methyl-3-(2-oxo-2-thiophen-2-ylethyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c1-10-16-12-6-3-2-5-11(12)15(19)17(10)9-13(18)14-7-4-8-20-14/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWMAQQZCGFHDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminobenzamide with 2-thiophenecarboxaldehyde in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to facilitate the formation of the quinazolinone ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: Substitution reactions can introduce new substituents at specific positions on the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction can produce compounds with altered hydrogenation states.
Scientific Research Applications
2-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-methyl-3-[2-oxo-2-(2-furyl)ethyl]-4(3H)-quinazolinone: Similar structure with a furyl substituent instead of a thienyl group.
2-methyl-3-[2-oxo-2-(2-pyridyl)ethyl]-4(3H)-quinazolinone: Contains a pyridyl substituent, offering different chemical properties.
Uniqueness
2-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone is unique due to its specific thienyl substituent, which can impart distinct electronic and steric effects
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
